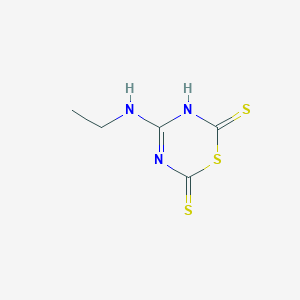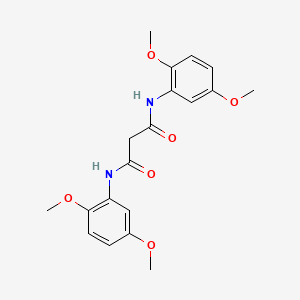
Propanediamide, N,N'-bis(2,5-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C19H22N2O6. It is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a propanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-chlorophenyl)propanediamide
- N,N’-bis(3,4-dimethylphenyl)propanediamide
Comparison
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- is unique due to the presence of 2,5-dimethoxyphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
63070-57-5 |
|---|---|
Formule moléculaire |
C19H22N2O6 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N,N'-bis(2,5-dimethoxyphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O6/c1-24-12-5-7-16(26-3)14(9-12)20-18(22)11-19(23)21-15-10-13(25-2)6-8-17(15)27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
SMHNEHYRTXXSCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



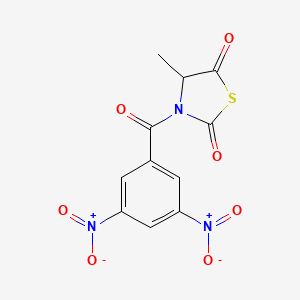
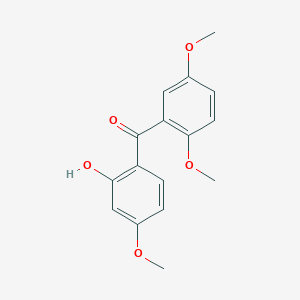
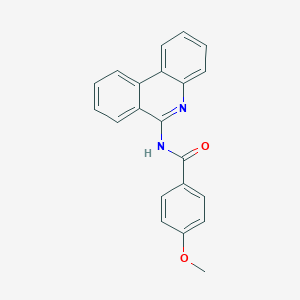
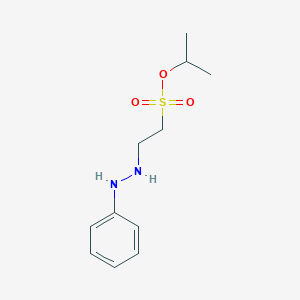

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
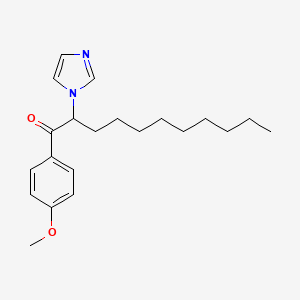


![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
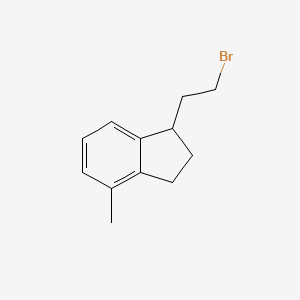
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
